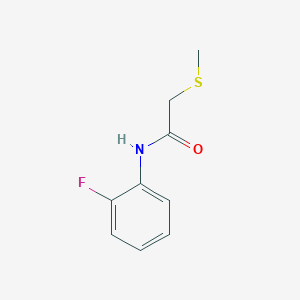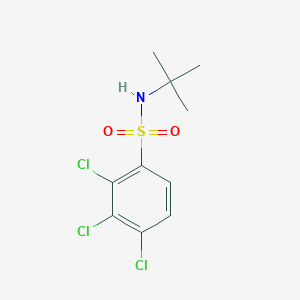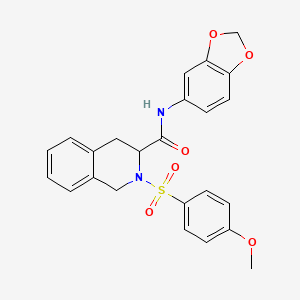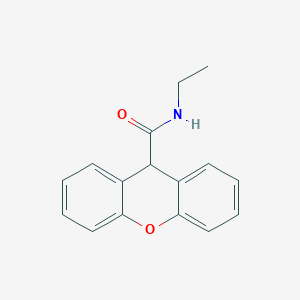
N-ethyl-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-9H-xanthene-9-carboxamide, also known as Xanthone, is a yellow crystalline compound that is widely used in scientific research due to its unique chemical properties. Xanthone is a heterocyclic compound that contains oxygen and nitrogen atoms in its structure. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections.
Wirkmechanismus
The mechanism of action of N-ethyl-9H-xanthene-9-carboxamide is not fully understood, but it is believed to involve multiple pathways. N-ethyl-9H-xanthene-9-carboxamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase (COX), lipoxygenase (LOX), and phospholipase A2 (PLA2), which are involved in the production of pro-inflammatory mediators. N-ethyl-9H-xanthene-9-carboxamide has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes. Additionally, N-ethyl-9H-xanthene-9-carboxamide has been shown to modulate various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
N-ethyl-9H-xanthene-9-carboxamide has been shown to possess various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-ethyl-9H-xanthene-9-carboxamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-ethyl-9H-xanthene-9-carboxamide has been found to possess antimicrobial activity against various bacteria and fungi. N-ethyl-9H-xanthene-9-carboxamide has been shown to possess antioxidant and neuroprotective properties, which may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethyl-9H-xanthene-9-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. N-ethyl-9H-xanthene-9-carboxamide has been extensively studied, and its mechanism of action is well understood. Additionally, N-ethyl-9H-xanthene-9-carboxamide has been found to possess multiple therapeutic properties, which may be useful in the development of new drugs. However, N-ethyl-9H-xanthene-9-carboxamide also has some limitations. It is relatively insoluble in water, which may limit its use in certain experiments. Additionally, N-ethyl-9H-xanthene-9-carboxamide may have some toxicity at high concentrations, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-ethyl-9H-xanthene-9-carboxamide. One potential direction is the development of N-ethyl-9H-xanthene-9-carboxamide-based drugs for the treatment of cancer, inflammation, and microbial infections. Another direction is the study of N-ethyl-9H-xanthene-9-carboxamide's potential neuroprotective properties for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-ethyl-9H-xanthene-9-carboxamide and its potential toxicity.
Synthesemethoden
N-ethyl-9H-xanthene-9-carboxamide can be synthesized by various methods, including the Friedel-Crafts reaction, the Perkin reaction, and the Pechmann reaction. The most commonly used method for synthesizing N-ethyl-9H-xanthene-9-carboxamide is the Pechmann reaction, which involves the condensation of phenol with an aldehyde or ketone in the presence of a Lewis acid catalyst. The reaction yields N-ethyl-9H-xanthene-9-carboxamide as the main product, along with other by-products.
Wissenschaftliche Forschungsanwendungen
N-ethyl-9H-xanthene-9-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-cancer, anti-inflammatory, anti-microbial, antioxidant, and neuroprotective properties. N-ethyl-9H-xanthene-9-carboxamide has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-ethyl-9H-xanthene-9-carboxamide has been found to possess antimicrobial activity against various bacteria and fungi. Additionally, N-ethyl-9H-xanthene-9-carboxamide has been shown to possess antioxidant and neuroprotective properties, which may be useful in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-ethyl-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-2-17-16(18)15-11-7-3-5-9-13(11)19-14-10-6-4-8-12(14)15/h3-10,15H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKWLQIXRRYYAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-9H-xanthene-9-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

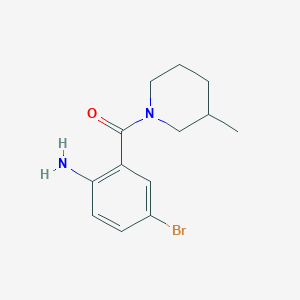
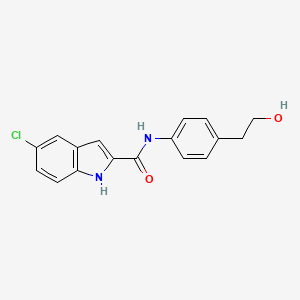
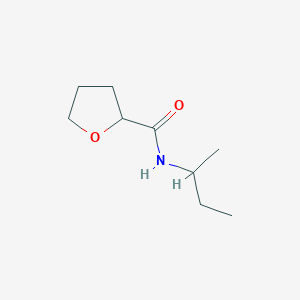
![1-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}-N-ethylpiperidine-3-carboxamide](/img/structure/B7500144.png)
![Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7500145.png)
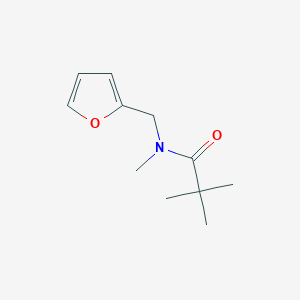

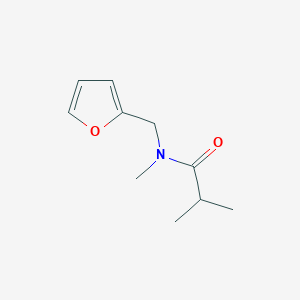
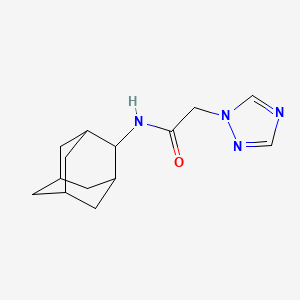

![N-[2-(difluoromethoxy)phenyl]-2-pyridin-3-yl-1,3-thiazole-4-carboxamide](/img/structure/B7500201.png)
